molecular formula C16H13FN2O2S2 B2761556 2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide CAS No. 2034301-12-5

2-fluoro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2761556
CAS No.: 2034301-12-5
M. Wt: 348.41
InChI Key: CTNQOLWJAPPRML-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are greatly influenced by its molecular conformation .

Scientific Research Applications

Environmental Sensing and Biochemical Applications

  • Detection Techniques for Toxic Benzenethiols : The development of highly sensitive and selective detection techniques for relevant toxic benzenethiols and biologically active aliphatic thiols is crucial in chemical, biological, and environmental sciences. A study designed a reaction-based fluorescent probe for discrimination of thiophenols over aliphatic thiols, demonstrating its potential application for thiophenols sensing in environmental and biological contexts (Wang et al., 2012).

Chemical Synthesis and Material Science

  • Synthesis and Evaluation of Fluorophores for Zinc(II) Detection : Fluorophores specific to Zinc(II) are significant in studying intracellular Zn2+. Research into closely related benzenesulfonamides and their fluorescing characteristics with Zn2+ complexes has provided insights into enhancing fluorescence, which is pivotal for applications in material science and chemical sensing (Kimber et al., 2001).

Drug Discovery and Biological Evaluation

  • COX-2 Inhibitors for Therapeutic Applications : The introduction of a fluorine atom in certain benzenesulfonamide derivatives has been found to preserve COX-2 potency and notably increase selectivity, leading to the identification of potent and highly selective COX-2 inhibitors, demonstrating the compound's potential in therapeutic applications, particularly in the treatment of inflammation and pain (Hashimoto et al., 2002).

Novel Methodologies in Organic Synthesis

  • Facile Construction of Heterocyclic Sultams : Novel methods for constructing heterocyclic sultams, which are significant in organic synthesis and potential drug discovery, have been developed. This research showcases the versatility of sulfonamide-based compounds in synthesizing structurally complex molecules (Liu et al., 2000).

Properties

IUPAC Name

2-fluoro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNQOLWJAPPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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